4-(3-Methylphenyl)piperidin-4-ol
Overview
Description
“4-(3-Methylphenyl)piperidin-4-ol” is a chemical compound with the CAS Number: 71916-57-9 and Linear Formula: C12H17NO . It has a molecular weight of 191.27 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The IUPAC Name of “4-(3-Methylphenyl)piperidin-4-ol” is 4-(3-methylphenyl)-4-piperidinol . The InChI Code is 1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methylphenyl)piperidin-4-ol” include a molecular weight of 191.27 .
Scientific Research Applications
Aromatase Inhibition for Cancer Therapy : A study by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of compounds related to 4-(3-Methylphenyl)piperidin-4-ol for their potential as aromatase inhibitors, a crucial target in the treatment of hormone-dependent breast cancer. Their research found that certain derivatives exhibited significant inhibition of estrogen biosynthesis, outperforming standard treatments and showcasing potential for therapeutic application in breast cancer management Hartmann & Batzl, 1986.
Antimicrobial Activity : Kumar et al. (2008) reported the discovery of spiro-piperidin-4-ones, structurally related to 4-(3-Methylphenyl)piperidin-4-ol, which were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative showed promising in vitro and in vivo antimycobacterial activity, suggesting potential applications in tuberculosis treatment Kumar et al., 2008.
Neuroprotective Agents : Chenard et al. (1995) identified derivatives of 4-(3-Methylphenyl)piperidin-4-ol as potent NMDA antagonists through a structure-activity relationship study. These compounds showed promise as neuroprotective agents, potentially useful in treating neurodegenerative diseases by protecting neurons from glutamate toxicity Chenard et al., 1995.
Ion Exchange Membranes for Fuel Cells : Olsson et al. (2018) explored the synthesis and properties of poly(arylene piperidinium) hydroxide ion exchange membranes, incorporating piperidinium groups akin to those in 4-(3-Methylphenyl)piperidin-4-ol. These membranes demonstrated excellent alkaline stability and conductivity, indicating their potential use in alkaline fuel cells Olsson et al., 2018.
DNA Cleavage and Anti-Angiogenic Activity : Kambappa et al. (2017) synthesized and evaluated novel derivatives of 4-(3-Methylphenyl)piperidin-4-ol for their ability to cleave DNA and inhibit angiogenesis, processes critical in cancer development and progression. Some derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents Kambappa et al., 2017.
Safety And Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
4-(3-methylphenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOHIWHCKUFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543375 | |
Record name | 4-(3-Methylphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)piperidin-4-ol | |
CAS RN |
71916-57-9 | |
Record name | 4-(3-Methylphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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